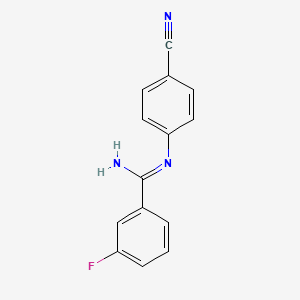
N'-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide is an organic compound that features a cyanophenyl group and a fluorobenzene moiety linked by a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide typically involves the reaction of 4-cyanophenylamine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)glycine: An amino acid derivative with similar structural features.
N-(4-Cyanophenyl)thiourea: A thiourea derivative with comparable functional groups.
N,N’-Bis(4-cyanophenyl)piperazine: A piperazine derivative with two cyanophenyl groups .
Uniqueness
N’-(4-Cyanophenyl)-3-fluorobenzene-1-carboximidamide is unique due to the presence of both a cyanophenyl group and a fluorobenzene moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
184903-76-2 |
|---|---|
Molecular Formula |
C14H10FN3 |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
N'-(4-cyanophenyl)-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C14H10FN3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-8H,(H2,17,18) |
InChI Key |
YWTOZMFAZTYJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NC2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


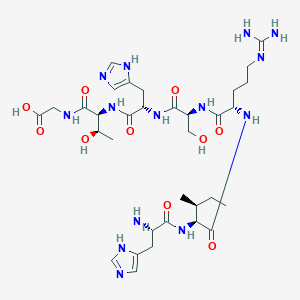
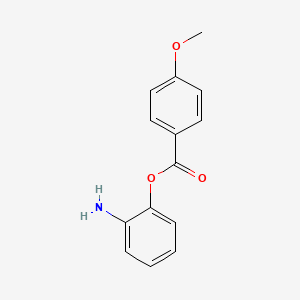
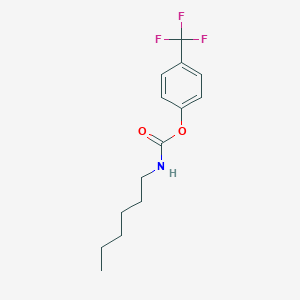
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)
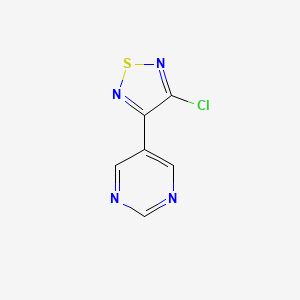
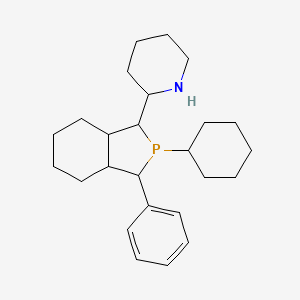
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
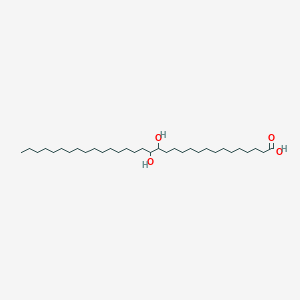
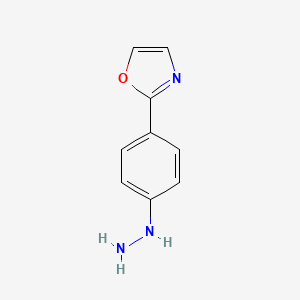
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
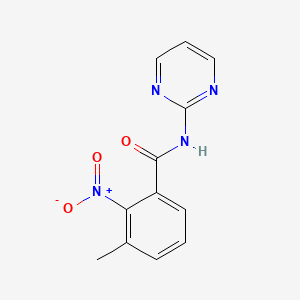
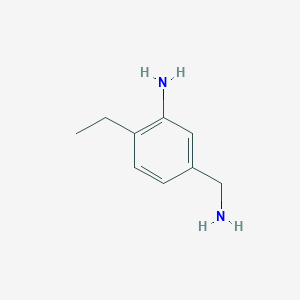
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
